Cas no 1807896-07-6 (trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride)

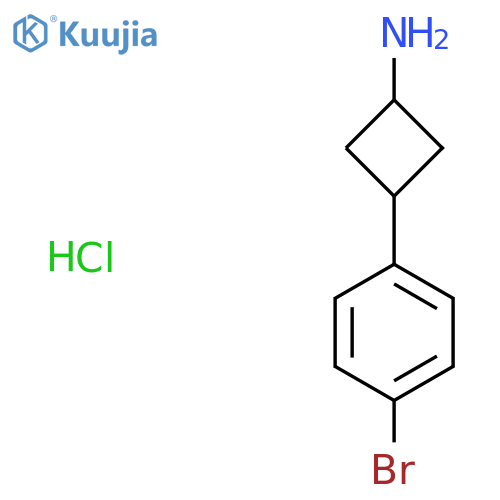

1807896-07-6 structure

商品名:trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride

CAS番号:1807896-07-6

MF:C10H13BrClN

メガワット:262.573920965195

MDL:MFCD28145324

CID:4618271

PubChem ID:54592777

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromophenyl)cyclobutan-1-amine HCl

- 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride

- trans-3-(4-Bromophenyl)cyclobutanamine Hydrochloride

- NE61614

- SY162987

- 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans

- trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride

- MFCD18483284

- AKOS026744690

- AKOS026744647

- EN300-74299

- F53253

- Z1696091784

- 3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride

- EN300-196205

- CS-0285434

- 1311316-19-4

- AS-70109

- trans-3-(4-Bromophenyl)cyclobutanamineHydrochloride

- (1r,3r)-3-(4-bromophenyl)cyclobutan-1-amine hydrochloride

- DB-303844

- 1807896-07-6

- 3-(4-bromophenyl)cyclobutanamine HCL

- AC4848

- MFCD28145324

-

- MDL: MFCD28145324

- インチ: 1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H

- InChIKey: UEKPKVDDKVGUFB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1CC(C1)N.Cl

計算された属性

- せいみつぶんしりょう: 260.99199g/mol

- どういたいしつりょう: 260.99199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-196205-0.1g |

(1r,3r)-3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans |

1807896-07-6 | 95% | 0.1g |

$173.0 | 2023-09-17 | |

| eNovation Chemicals LLC | Y1097338-1G |

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride |

1807896-07-6 | 97% | 1g |

$555 | 2024-07-21 | |

| Enamine | EN300-196205-0.05g |

(1r,3r)-3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans |

1807896-07-6 | 95% | 0.05g |

$117.0 | 2023-09-17 | |

| Enamine | EN300-196205-1g |

(1r,3r)-3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans |

1807896-07-6 | 95% | 1g |

$499.0 | 2023-09-17 | |

| A2B Chem LLC | AW15478-50mg |

3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans |

1807896-07-6 | 95% | 50mg |

$159.00 | 2024-01-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1733-1-100mg |

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride |

1807896-07-6 | 97% | 100mg |

¥891.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1733-1-5g |

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride |

1807896-07-6 | 97% | 5g |

¥8889.0 | 2024-04-23 | |

| Ambeed | A1224568-250mg |

Trans-3-(4-bromophenyl)cyclobutanamine hydrochloride |

1807896-07-6 | 97% | 250mg |

$255.0 | 2024-04-22 | |

| Ambeed | A1224568-1g |

Trans-3-(4-bromophenyl)cyclobutanamine hydrochloride |

1807896-07-6 | 97% | 1g |

$638.0 | 2024-04-22 | |

| A2B Chem LLC | AW15478-1g |

3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, trans |

1807896-07-6 | 97% | 1g |

$469.00 | 2024-04-20 |

trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

1807896-07-6 (trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1807896-07-6)trans-3-(4-bromophenyl)cyclobutanamine;hydrochloride

清らかである:99%/99%

はかる:500mg/10g

価格 ($):383.0/1672.0